5,7-diphenyltetrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Diphenyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused tetrazole and pyrimidine ring system with phenyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diphenyltetrazolo[1,5-a]pyrimidine typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Complex hydrides such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
5,7-Diphenyltetrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor, antibacterial, antifungal, and antiviral agents.
Material Science: Due to its photophysical properties, it is used in the development of light-emitting devices and molecular wires.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: It is explored for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5,7-diphenyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial and viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure but with different substituents, leading to variations in biological activity and chemical properties.
Tetrazolo[1,5-a]pyrimidine: Similar to 5,7-diphenyltetrazolo[1,5-a]pyrimidine but with different substituents at the 5 and 7 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of phenyl groups at the 5 and 7 positions enhances its stability and potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
5,7-diphenyltetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKCBFJUUHPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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